

Confirming the Structure of Anhydrolutein III: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of **Anhydrolutein III**. It offers a comparison of key 2D NMR techniques, presents supporting experimental data, and details the necessary protocols for replication.

Introduction to Anhydrolutein III and the Role of 2D NMR

Anhydrolutein III is a carotenoid derivative with the molecular formula C₄₀H₅₄O.^{[1][2]} Its structure is characterized by a long polyene chain and ionone rings at each end, one of which contains a hydroxyl group. The precise determination of its complex three-dimensional structure and the assignment of all proton and carbon signals are crucial for understanding its chemical properties and potential biological activities.

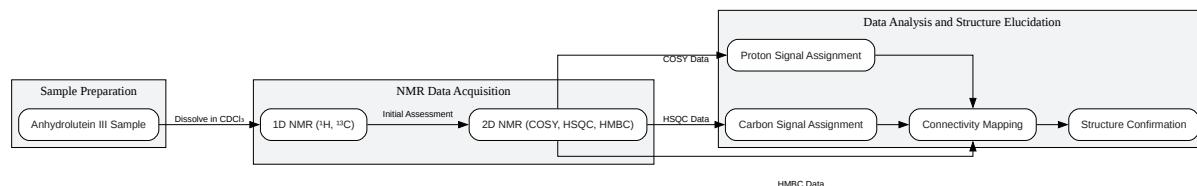
2D NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like **Anhydrolutein III**.^{[3][4]} Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information, enabling the piecing together of the molecular framework.

Comparative Analysis of 2D NMR Techniques for Anhydrolutein III Structure Elucidation

The structural confirmation of **Anhydrolutein III** relies on a combination of 2D NMR experiments. Each technique provides unique and complementary information.

- COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (^2JHH and ^3JHH). It is instrumental in establishing the sequence of protons within spin systems, such as those in the cyclohexene rings and along the polyene chain of **Anhydrolutein III**.
- HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (^1JCH).^{[5][6][7]} This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule.
- HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (^2JCH and ^3JCH).^{[5][6]} HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons) and for connecting different spin systems across the molecular structure, such as linking the ionone rings to the polyene chain.

The logical workflow for elucidating the structure of **Anhydrolutein III** using these techniques is outlined in the diagram below.



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Caption: Workflow for the structural elucidation of **Anhydrolutein III** using 2D NMR.

Experimental Data

The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for **Anhydrolutein III**. These data are based on typical values observed for related carotenoid structures.[8]

Table 1: Hypothetical ¹H and ¹³C NMR Data for **Anhydrolutein III** in CDCl₃

Position	δ C (ppm)	δ H (ppm)	Multiplicity	Key HMBC Correlation s (H to C)	Key COSY Correlation s (H to H)
1	36.5	1.08	s	C-2, C-5, C-6, C-16, C-17	-
2	48.9	1.47	m	C-1, C-3, C-4	H-3
3	65.1	3.95	m	C-2, C-4, C-5	H-2, H-4
4	42.8	2.40, 2.15	m	C-3, C-5, C-6	H-3
5	127.3	-	-	-	-
6	137.8	-	-	-	-
7	125.1	6.15	d	C-5, C-6, C-8, C-9	H-8
8	137.5	6.25	d	C-6, C-7, C-9, C-10, C-20	H-7
9	131.0	-	-	-	-
10	136.2	6.65	d	C-8, C-9, C-11, C-12	H-11
11	124.8	6.40	dd	C-9, C-10, C-12, C-13	H-10, H-12
12	137.2	6.60	d	C-10, C-11, C-13, C-14	H-11
13	136.8	-	-	-	-
14	132.5	6.70	d	C-12, C-13, C-15, C-15'	H-15
15	129.8	6.35	d	C-13, C-14, C-15'	H-14
16	28.7	1.08	s	C-1, C-5, C-6, C-17	-

17	21.7	1.75	s	C-1, C-5, C-6, C-16	-
18	29.8	1.92	s	C-5, C-6, C-7	-
19	12.8	1.98	s	C-8, C-9, C-10	-
20	12.9	1.98	s	C-12, C-13, C-14	-
1'	34.5	1.62	t	C-2', C-5', C-6', C-16', C-17'	H-2'
2'	24.1	2.05	m	C-1', C-3', C-4'	H-1', H-3'
3'	124.5	5.60	t	C-1', C-2', C-4', C-5'	H-2', H-4'
4'	131.2	5.80	d	C-2', C-3', C-5', C-6'	H-3'
5'	130.5	-	-	-	-
6'	136.5	-	-	-	-
7'	126.2	6.18	d	C-5', C-6', C-8', C-9'	H-8'
8'	137.0	6.28	d	C-6', C-7', C-9', C-10'	H-7'
9'	130.8	-	-	-	-
10'	135.8	6.62	d	C-8', C-9', C-11', C-12'	H-11'
11'	124.5	6.38	dd	C-9', C-10', C-12', C-13'	H-10', H-12'
12'	136.9	6.58	d	C-10', C-11', C-13', C-14'	H-11'

13'	136.5	-	-	-	-
14'	132.0	6.68	d	C-12', C-13', C-15', C-15	H-15'
15'	129.5	6.32	d	C-13', C-14', C-15	H-14'
16'	28.9	1.05	s	C-1', C-5', C- 6', C-17'	-
17'	21.9	1.72	s	C-1', C-5', C- 6', C-16'	-
18'	29.5	1.88	s	C-5', C-6', C- 7'	-
19'	12.7	1.96	s	C-8', C-9', C- 10'	-
20'	12.6	1.96	s	C-12', C-13', C-14'	-

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

Sample Preparation

- Weigh approximately 5-10 mg of purified **Anhydrolutein III**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy) Experiment

- Pulse Program:cosygpqf (or equivalent gradient-selected, phase-sensitive COSY).

- Acquisition Parameters:
 - Set the spectral width in both F1 and F2 dimensions to encompass all proton signals (e.g., 0-8 ppm).
 - Acquire 2048 data points in the F2 dimension and 256-512 increments in the F1 dimension.
 - Set the number of scans to 8-16 per increment, depending on the sample concentration.
 - Use a relaxation delay of 1.5-2.0 seconds.
- Processing:
 - Apply a sine-bell window function in both dimensions.
 - Perform a zero-filling to at least double the number of points in the F1 dimension.
 - Perform a Fourier transform and phase correction.

HSQC (Heteronuclear Single Quantum Coherence) Experiment

- Pulse Program:hsqcedetgpsisp2.2 (or equivalent edited HSQC with sensitivity improvement).
- Acquisition Parameters:
 - Set the F2 (¹H) spectral width to cover all proton signals (e.g., 0-8 ppm).
 - Set the F1 (¹³C) spectral width to cover all carbon signals (e.g., 0-160 ppm).
 - Acquire 2048 data points in the F2 dimension and 256 increments in the F1 dimension.
 - Set the number of scans to 16-64 per increment.
 - Use a relaxation delay of 1.5 seconds.
 - Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.
- Processing:

- Apply a squared sine-bell window function in both dimensions.
- Perform zero-filling in the F1 dimension.
- Perform a Fourier transform and phase correction.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

- Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).
- Acquisition Parameters:
 - Set the F2 (¹H) and F1 (¹³C) spectral widths as for the HSQC experiment.
 - Acquire 2048 data points in the F2 dimension and 256-512 increments in the F1 dimension.
 - Set the number of scans to 32-128 per increment.
 - Use a relaxation delay of 2.0 seconds.
 - Optimize the long-range coupling delay for an average nJCH of 8 Hz.
- Processing:
 - Apply a sine-bell window function in both dimensions.
 - Perform zero-filling in the F1 dimension.
 - Perform a Fourier transform (magnitude calculation).

Conclusion

The combined application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and reliable method for the complete and unambiguous structural confirmation of **Anhydrolutein III**. The data and protocols presented in this guide offer a framework for researchers to successfully employ these powerful analytical techniques in their own studies of carotenoids and other complex natural products.

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- To cite this document: BenchChem. [Confirming the Structure of Anhydrolutein III: A 2D NMR Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1366369#confirming-the-structure-of-anhydrolutein-iii-using-2d-nmr>

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